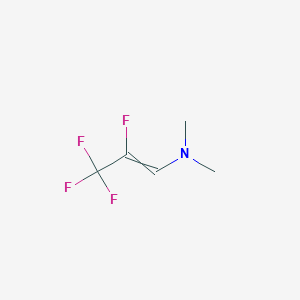
2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine is a fluorinated organic compound It is characterized by the presence of four fluorine atoms attached to the carbon atoms in the propene structure, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,3,3,3-tetrafluoropropene with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Safety measures are crucial due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine involves its interaction with molecular targets through its fluorinated and amine functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile or base in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoropropene: A related compound with similar fluorination but without the dimethylamine group.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Another fluorinated compound with different functional groups.
Uniqueness
2,3,3,3-Tetrafluoro-N,N-dimethylprop-1-en-1-amine is unique due to the combination of its fluorinated propene structure and the presence of a dimethylamine group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
41874-82-2 |
|---|---|
Molecular Formula |
C5H7F4N |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C5H7F4N/c1-10(2)3-4(6)5(7,8)9/h3H,1-2H3 |
InChI Key |
ZQDZXMOFEATPHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)

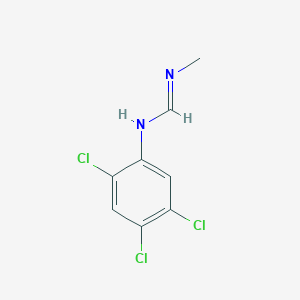
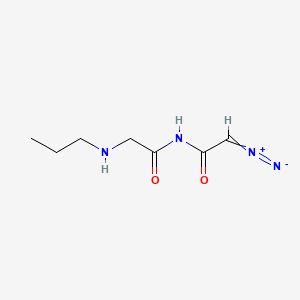
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)
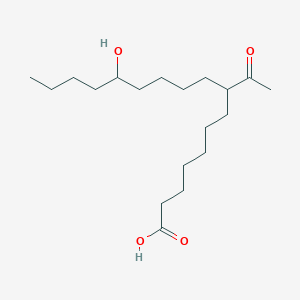
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
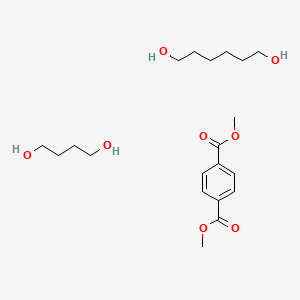
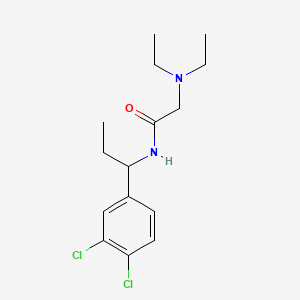
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
